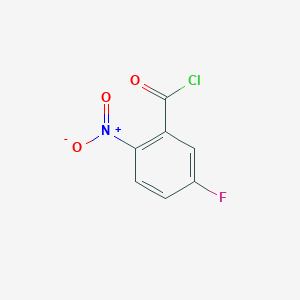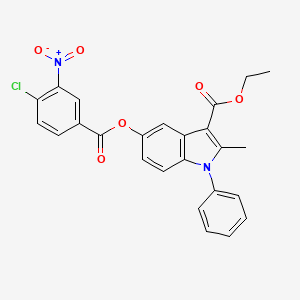
(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride, also known as S 24795, is a potent and selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor family that is primarily expressed in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. S 24795 has been studied extensively for its potential therapeutic applications in treating addiction, depression, and other psychiatric disorders.
作用机制
S 24795 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of the dopamine D3 receptor, S 24795 reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior. S 24795 may also have antidepressant effects by modulating the activity of the mesolimbic dopamine system.
Biochemical and Physiological Effects:
S 24795 has been shown to have a number of biochemical and physiological effects in animal models. In addition to reducing drug-seeking behavior and having antidepressant effects, S 24795 has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward, motivation, and addiction. S 24795 may also have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
实验室实验的优点和局限性
S 24795 has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which allows for precise manipulation of this receptor subtype. S 24795 is also relatively stable and easy to synthesize, which makes it a convenient tool for use in lab experiments. However, there are also some limitations to the use of S 24795 in lab experiments. It may have off-target effects on other neurotransmitter systems, and its effects may vary depending on the animal model or experimental paradigm used.
未来方向
There are several future directions for research on S 24795. One area of interest is the potential therapeutic applications of S 24795 in treating addiction, depression, and other psychiatric disorders. Clinical trials will be needed to determine the safety and efficacy of S 24795 in humans. Another area of interest is the development of new and more selective dopamine D3 receptor antagonists, which may have improved therapeutic potential compared to S 24795. Finally, further research is needed to better understand the mechanisms of action of S 24795 and its effects on other neurotransmitter systems.
合成方法
The synthesis of S 24795 involves several steps, starting from the reaction of pyrrolidine with pyridine-2-sulfonyl chloride to form (3-pyrrolidin-1-yl)pyridine-2-sulfonamide. This intermediate is then reacted with (S)-2-chloropropionic acid to form the final product, S 24795 hydrochloride. The synthesis of S 24795 has been optimized to improve yield and purity, and the final product is typically obtained as a white crystalline powder.
科学研究应用
S 24795 has been extensively studied for its potential therapeutic applications in treating addiction, depression, and other psychiatric disorders. In preclinical studies, S 24795 has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine. S 24795 has also been shown to have antidepressant effects in animal models of depression, and may have potential as a treatment for other psychiatric disorders such as schizophrenia.
属性
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]pyridine-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.ClH/c13-15(14,9-3-1-2-5-11-9)12-8-4-6-10-7-8;/h1-3,5,8,10,12H,4,6-7H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXHMVQWDGSQSE-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NS(=O)(=O)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

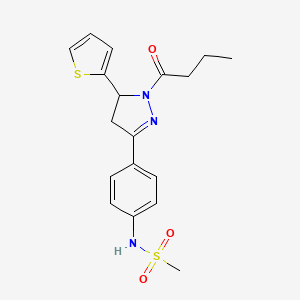
![N-(1-Cyanocyclohexyl)-2-[2-[5-(methoxymethyl)furan-2-yl]pyrrolidin-1-yl]propanamide](/img/structure/B2741592.png)
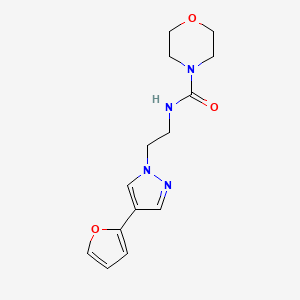
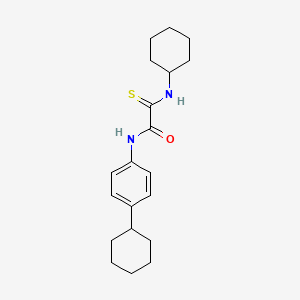

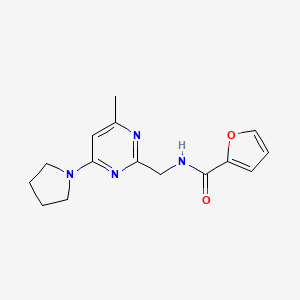
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2741598.png)
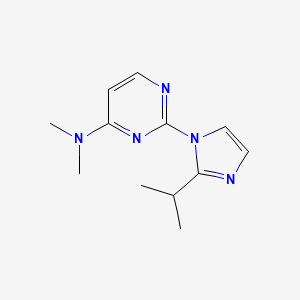
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2741600.png)
![2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2741604.png)
![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B2741606.png)
